molecular formula C9H5F2NO4 B1413612 2,3-Difluoro-5-nitrocinnamic acid CAS No. 1807331-48-1

2,3-Difluoro-5-nitrocinnamic acid

Cat. No.: B1413612
CAS No.: 1807331-48-1
M. Wt: 229.14 g/mol
InChI Key: FAEBGVPWSVHUBL-UHFFFAOYSA-N
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Description

This compound features a nitro group (-NO₂) and two fluorine atoms on the benzene ring, with an acetic acid side chain. Its molecular formula is C₈H₅F₂NO₄, and it has a molecular weight of 217.126 g/mol . For this analysis, structural analogs from the evidence will be prioritized for comparison.

Properties

CAS No.

1807331-48-1

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-7-4-6(12(15)16)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)

InChI Key

FAEBGVPWSVHUBL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Substituent Positions : Fluorine and nitro group positions significantly influence electronic and steric properties. For example, N-(2,6-Difluoro-3-nitrophenyl)acetamide has fluorine atoms at positions 2 and 6, whereas (2,3-Difluoro-5-nitrophenyl)acetic acid has fluorine at positions 2 and 3 .
  • Functional Groups : The acetic acid side chain in the target compound contrasts with the acetamide group in N-(2,6-Difluoro-3-nitrophenyl)acetamide , affecting solubility and reactivity .

Similarity Scores :

  • Compounds with nitro and halogen substitutions on aromatic rings exhibit moderate similarity (0.69–0.71). Higher scores correlate with closer alignment in substituent patterns and functional groups .

Synthetic Relevance: Nitro-substituted carboxylic acids (e.g., 5-nitrofuran-2-carboxylic acid) are often used in coupling reactions with aminoquinoxaline derivatives to generate bioactive molecules, as seen in .

Research Implications and Limitations

  • Bioactivity : Nitro-aromatic compounds are frequently explored for antimicrobial and anticancer properties. The electron-withdrawing nitro group enhances electrophilicity, while fluorine improves metabolic stability .
  • Future studies should prioritize synthesizing this compound and benchmarking it against the analogs discussed here.

Preparation Methods

Analysis of Preparation Methods

Given the complexity of synthesizing 2,3-difluoro-5-nitrocinnamic acid, a step-by-step approach is necessary. The following table outlines potential steps and conditions:

Step Reaction Conditions Yield
1 Synthesis of 2,3-difluorobenzaldehyde Vilsmeier-Haack reaction or oxidation Variable
2 Knoevenagel condensation with malonic acid Piperidine, ethanol, reflux High for simple cinnamic acids
3 Nitration of the aromatic ring Nitric acid, sulfuric acid, 0°C to room temperature Dependent on conditions

Detailed Research Findings

While specific research findings on this compound are limited, related compounds provide insights into potential challenges and opportunities:

  • Fluorination : The presence of fluorine atoms can significantly affect the reactivity and stability of the compound. Fluorination reactions often require careful control of conditions to avoid over-fluorination or degradation.
  • Nitration : The nitration step can be sensitive to the presence of fluorine atoms, potentially altering the regioselectivity of the reaction.
  • Knoevenagel Condensation : This reaction is generally efficient for synthesizing cinnamic acids but may require optimization for fluorinated and nitro-substituted compounds.

Q & A

Q. What are the established synthetic routes for 2,3-difluoro-5-nitrocinnamic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation of fluorinated benzaldehyde derivatives (e.g., 2,3-difluoro-5-nitrobenzaldehyde) with nitroacetic acid or malonic acid derivatives under basic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts like piperidine for Knoevenagel condensation. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on 1^1H/19^{19}F NMR to verify fluorine substitution patterns and nitro group placement. IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and nitro (NO2_2 stretch ~1520 cm1^{-1}) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~229.14 g/mol) .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, structural analogs (e.g., nitrocinnamic acids) suggest risks of skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry environment away from oxidizers .

Q. How do the electron-withdrawing groups (fluoro, nitro) influence its reactivity in electrophilic substitutions?

The nitro group deactivates the aromatic ring, directing electrophiles to meta/para positions relative to itself, while fluorine substituents modulate electronic effects. This reactivity is exploited in Suzuki couplings or nitration reactions to build complex heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during fluorination/nitration steps?

Controlled nitration (e.g., using HNO3_3/H2_2SO4_4 at 0–5°C) prevents over-nitration. For fluorination, select fluorinating agents (e.g., DAST) compatible with nitro groups. Monitor reaction progress via TLC or in-situ IR to terminate at intermediate stages if needed .

Q. What methodologies are effective in analyzing thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal multi-stage decomposition. For example, initial loss of nitro groups (200–250°C) followed by carboxylic acid degradation. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., NOx_x) .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition) be resolved?

Reproducibility studies under standardized assay conditions (pH, temperature) are critical. Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate results. Cross-reference with structurally similar compounds (e.g., 3,4-difluoro analogs) to identify substituent-specific effects .

Q. What strategies improve HPLC separation of this compound from its synthetic intermediates?

Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) and column selection (C18 for polar nitro groups). Adjust gradient elution to resolve peaks for unreacted aldehydes and byproducts. Validate with spiked samples .

Q. How does the compound’s stereoelectronic profile affect its role in photoaffinity labeling?

The nitro group enhances UV absorption, enabling photoactivation. Fluorine’s electronegativity stabilizes transition states during crosslinking. Use LC-MS/MS to map labeled biomolecules and confirm specificity .

Q. What computational methods predict regioselectivity in derivatization reactions (e.g., amidation)?

Density functional theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking simulations model interactions with enzymes (e.g., cyclooxygenase) to guide functionalization for targeted bioactivity .

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